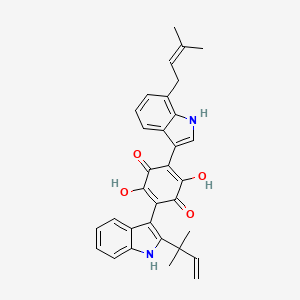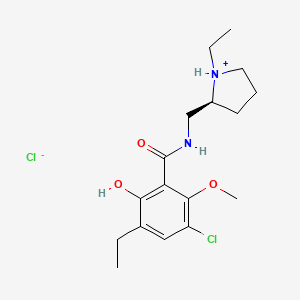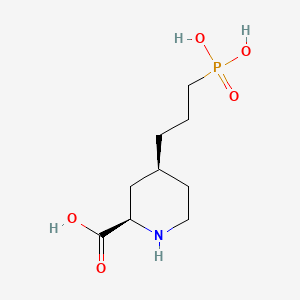
HIOC
Descripción general
Descripción
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de HIOC implica un proceso quimioselectivo que comienza con la N-acetilserotonina. Los pasos clave incluyen la formación del anillo indol y la posterior unión de la porción carboxamida de piperidina. Las condiciones de reacción generalmente implican el uso de solventes orgánicos y catalizadores para facilitar la formación del producto deseado .
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, se ha logrado la síntesis a escala de gramos, lo que indica la viabilidad de la producción a mayor escala. El proceso involucra técnicas estándar de síntesis orgánica, incluidos los pasos de purificación como la recristalización y la cromatografía para asegurar una alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
HIOC experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de this compound, lo que potencialmente altera su actividad biológica.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios solventes orgánicos. Las condiciones de reacción a menudo implican temperaturas controladas y niveles de pH para optimizar el rendimiento y la pureza de los productos .
Principales Productos Formados
Los principales productos formados a partir de las reacciones de this compound incluyen sus derivados oxidados y reducidos, así como análogos sustituidos. Estos productos pueden exhibir diferentes actividades biológicas y son útiles en diversas aplicaciones de investigación .
Aplicaciones Científicas De Investigación
HIOC tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Neuroprotección: this compound ha demostrado proteger las neuronas de la excitotoxicidad y reducir la apoptosis de las células neuronales. .
Protección Retinal: This compound protege las retinas del daño inducido por la luz, lo que lo convierte en un compuesto valioso en la investigación oftalmológica.
Lesión Cerebral: This compound atenúa la lesión cerebral temprana y promueve la supervivencia de las células ganglionares de la retina después de la compresión del nervio óptico.
Mecanismo De Acción
HIOC ejerce sus efectos principalmente a través de la activación del receptor TrkB y la vía aguas abajo de ERK. Esta activación conduce a una disminución de la apoptosis de las células neuronales y un aumento de la supervivencia de las células ganglionares de la retina. This compound también inhibe el inflamasoma NLRP3 y activa la vía PI3K / Akt / Nrf2, contribuyendo a sus efectos neuroprotectores y antiinflamatorios .
Comparación Con Compuestos Similares
HIOC es único en su capacidad para atravesar las barreras hematoencefálica y hematoretiniana y su potente activación del receptor TrkB. Los compuestos similares incluyen:
N-acetilserotonina: El precursor de this compound, que tiene una vida media más corta y una potencia menor.
Tiagabina: Un compuesto con una estructura similar de anillo de piperidina pero una actividad biológica diferente.
Petidina: Otro derivado de la piperidina con propiedades farmacológicas distintas.
This compound destaca por sus efectos neuroprotectores específicos y su capacidad para activar el receptor TrkB de manera más efectiva que sus análogos .
Propiedades
IUPAC Name |
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-11-3-4-14-13(8-11)10(9-19-14)5-7-18-16(22)12-2-1-6-17-15(12)21/h3-4,8-9,12,19-20H,1-2,5-7H2,(H,17,21)(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMKJLALTRLXJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)C(=O)NCCC2=CNC3=C2C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401032115 | |
| Record name | HIOC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401032115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314054-36-9 | |
| Record name | Hioc | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0314054369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HIOC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401032115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HIOC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC3KZQ72GW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




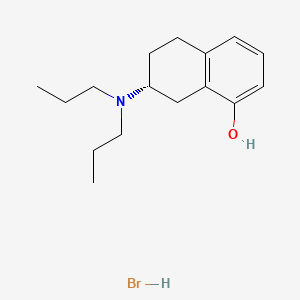
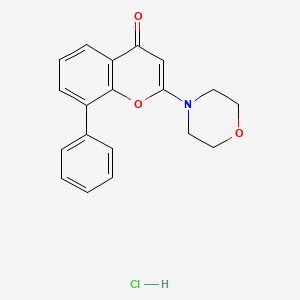
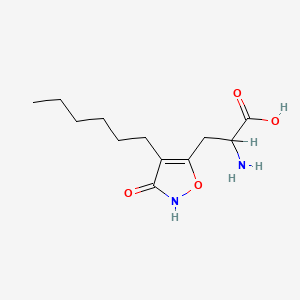
![4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride](/img/structure/B1662584.png)

![8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride](/img/structure/B1662587.png)
![2-Amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1662591.png)
